molecular formula C11H7ClN2O2S B5737801 2-[(5-chloro-2-nitrophenyl)thio]pyridine

2-[(5-chloro-2-nitrophenyl)thio]pyridine

Cat. No.: B5737801
M. Wt: 266.70 g/mol
InChI Key: XAWKZRRPMSQLRO-UHFFFAOYSA-N
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Description

2-[(5-chloro-2-nitrophenyl)thio]pyridine is a useful research compound. Its molecular formula is C11H7ClN2O2S and its molecular weight is 266.70 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.9916763 g/mol and the complexity rating of the compound is 275. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Routes and Chemical Transformations

  • Synthesis of Benzo(f)furo(3,4-c)(2,7)naphthyridines : Dehydrogenation of dihydropyridine lactones followed by reduction and ring closure processes involving compounds related to 2-[(5-chloro-2-nitrophenyl)thio]pyridine is used to synthesize complex tetracycles, showcasing the versatility of such compounds in organic synthesis (Görlitzer & Bartke, 2002).
  • Facile Synthetic Route for Antineoplastic Drug GDC-0449 : Demonstrates a straightforward synthetic pathway involving pyridine derivatives, emphasizing their role in pharmaceutical synthesis, particularly in cancer treatment (Cao et al., 2014).

Crystal Structure and Molecular Interactions

  • Crystal Structure Analysis : Study involving condensation of chloro-nitro pyridine with propyl-thiouracil, leading to crystal structure determination, indicating applications in structural chemistry and material science (Dupont et al., 2010).

Reactivity and Coordination Chemistry

  • Study of NS(2)(S-aryl) Pyridine-Based Ligands : Investigation of ligands incorporating modified pyridine units, exploring their reactivity with various metal ions, useful in coordination chemistry and material science (Teixidor et al., 2001).

Application in Insecticide Development

  • Pyridine Derivatives as Insecticides : Development of pyridine derivatives for insecticidal activity, highlighting the potential of these compounds in agricultural chemistry (Bakhite et al., 2014).

Antimicrobial and Antidepressant Properties

  • Antimicrobial and Antidepressant Agents : Synthesis and evaluation of pyridine derivatives demonstrating potential antidepressant and antimicrobial activities, indicating their importance in medical and pharmaceutical research (Thomas et al., 2016).

Properties

IUPAC Name

2-(5-chloro-2-nitrophenyl)sulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2S/c12-8-4-5-9(14(15)16)10(7-8)17-11-3-1-2-6-13-11/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWKZRRPMSQLRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SC2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.